molecular formula C10H12Cl2OS B6287058 (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane CAS No. 2624417-07-6

(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane

Cat. No.: B6287058
CAS No.: 2624417-07-6
M. Wt: 251.17 g/mol
InChI Key: PHIYQZHQUKSTRD-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane is a chemical compound offered for research and development purposes. It has a molecular formula of and is provided with a high purity level of 95% . This product is intended for use in laboratory settings only. It is not for diagnostic or therapeutic use, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. The available data indicates that this compound requires specific storage conditions, recommending storage at 2-8°C to maintain stability . According to the GHS hazard statements, it may cause skin and eye irritation and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist and washing thoroughly after handling . The specific research applications and mechanism of action for this compound are areas for further investigation by the scientific community.

Properties

IUPAC Name

1,3-dichloro-2-methylsulfanyl-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2OS/c1-6(2)13-8-5-4-7(11)10(14-3)9(8)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYQZHQUKSTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Cl)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 2,6 Dichloro 3 Isopropoxyphenyl Methyl Sulfane

Retrosynthetic Analysis of the (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials.

Disconnection Strategies for Aryl-Sulfur Bonds

The most logical primary disconnection in the target molecule is the aryl-sulfur bond. This C-S bond can be disconnected to reveal a substituted aryl electrophile or nucleophile and a methylthio source.

Disconnection A: Aryl Halide and Methyl Thiolate: This approach involves the reaction of a substituted aryl halide (e.g., a chloro- or bromo- derivative) with a methylthiolating agent like sodium thiomethoxide. This is a common and well-established method for forming aryl-sulfur bonds.

Disconnection B: Arylboronic Acid and a Methylthio Source: A Suzuki-Miyaura-type cross-coupling reaction could be envisioned, where a substituted arylboronic acid is coupled with a suitable methylthio-containing partner.

Disconnection C: Aryl Diazonium Salt and Methyl Mercaptan: The Sandmeyer or a related reaction could provide a pathway from an aniline (B41778) derivative. The corresponding diazonium salt can react with methyl mercaptan or its salt to form the desired thioether.

Approaches for the Introduction of Isopropoxy and Methylsulfane Functionalities

The introduction of the isopropoxy and methylsulfane groups requires careful consideration of their directing effects and the timing of their installation in the synthetic sequence.

Introduction of the Isopropoxy Group: This can be achieved through a Williamson ether synthesis, where a corresponding phenol (B47542) is treated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. The phenol itself can be installed via various methods, including the Bucherer reaction or from a diazonium salt.

Introduction of the Methylsulfane Group: As mentioned in the disconnection strategies, this group is typically introduced via nucleophilic aromatic substitution with a methylthiolate or through transition metal-catalyzed cross-coupling reactions. Direct thiomethylation of an activated aromatic ring is also a possibility, though it may lack regiocontrol.

Ortho-Directed Metallation and Functionalization in Substituted Benzenes

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.caunblog.frwikipedia.org A directing group on the benzene (B151609) ring chelates with an organolithium reagent, leading to deprotonation at the adjacent ortho position. uwindsor.ca This generates a stabilized aryllithium species that can then react with an electrophile.

In the context of synthesizing this compound, an existing substituent such as a methoxy (B1213986) or a protected hydroxyl group could serve as a directing group to install one of the chloro substituents or the methylsulfane group at a specific ortho position. lookchem.com The relative directing ability of different groups must be considered to achieve the desired regioselectivity. lookchem.com For instance, an amide or a carbamate (B1207046) group is generally a stronger directing group than a methoxy group. uwindsor.ca

Exploration of Novel Synthetic Pathways

Modern synthetic organic chemistry offers a plethora of methods for the construction of C-S bonds, with transition metal-catalyzed reactions being particularly prominent.

Transition Metal-Catalyzed Coupling Reactions for Sulfane Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds, including C-S bonds. nih.govnih.gov These methods often offer high efficiency, functional group tolerance, and predictable regioselectivity. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the synthesis of aryl sulfides. nih.gov The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a thiol or its corresponding salt, and finally, reductive elimination to afford the aryl sulfide (B99878) and regenerate the Pd(0) catalyst. youtube.com

A plausible synthetic route to this compound could involve the palladium-catalyzed coupling of a suitably substituted aryl halide with a methylthiolating agent. The choice of ligand is crucial for the success of these reactions, with various phosphine-based ligands being commonly employed to modulate the reactivity and stability of the palladium catalyst. nih.gov

Table 1: Hypothetical Palladium-Catalyzed C-S Cross-Coupling Reaction

EntryAryl HalideThiol SourceCatalystLigandBaseSolventTemp (°C)Yield (%)
11-Bromo-2,6-dichloro-3-isopropoxybenzeneCH₃SHPd₂(dba)₃XantphosK₂CO₃Toluene11085
21-Iodo-2,6-dichloro-3-isopropoxybenzeneCH₃SNaPd(OAc)₂dppfNaOtBuDioxane10092
31-Chloro-2,6-dichloro-3-isopropoxybenzene(CH₃)₂S₂PdCl₂(PPh₃)₂PPh₃Cs₂CO₃DMF12075

This table presents hypothetical data based on typical conditions and yields for similar reactions reported in the literature.

Copper-Mediated Thioetherification Reactions

Copper-catalyzed cross-coupling reactions are a cornerstone for the formation of C–S bonds, offering a more economical alternative to palladium-based systems. researchgate.net These methods typically involve the reaction of an aryl halide with a thiol or a thiol surrogate. For the synthesis of this compound, a plausible route involves the coupling of a 1-halo-2,6-dichloro-3-isopropoxybenzene precursor with a methylthiol source.

The catalytic cycle generally begins with the coordination of the thiol to the copper(I) catalyst, followed by oxidative addition of the aryl halide to the copper center. The subsequent reductive elimination from the resulting intermediate yields the desired aryl thioether and regenerates the active copper(I) species. organic-chemistry.org The use of inexpensive copper salts, such as CuI or CuSO₄, makes this approach highly practical. researchgate.netorganic-chemistry.org To circumvent the use of foul-smelling and easily oxidized thiols, various odorless sulfur sources like sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O) or elemental sulfur (S₈) in combination with a reducing agent can be employed. organic-chemistry.orgacs.org

Optimization studies on analogous systems have shown that reaction parameters such as the choice of catalyst, base, solvent, and temperature significantly influence the reaction yield. organic-chemistry.org For instance, in a model reaction for oxidative C(aryl)–C(OH) bond thioetherification, the yield could be improved from 33% to excellent yields by carefully selecting the copper source, ligand, and base. nih.gov

Table 1: Representative Conditions for Copper-Mediated Thioetherification

Copper SourceLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
CuSO₄1,10-phenanthroline (B135089)K₂CO₃DMSO140~95 nih.gov
CuINoneNaOHDMF110~45 researchgate.net
CuFe₂O₄ (nanocatalyst)NoneKOHPEG-40040~94 nanomaterchem.com
Cu(I) complexesMono- or bi-dentate ligandsVariousVariousRT - 120Good to Excellent researchgate.net

Sulfenylation Reactions of Activated Aromatic Systems

Direct sulfenylation of an aromatic ring offers an alternative pathway to C–S bond formation. This approach involves an electrophilic attack on the aromatic system by a sulfenylating agent. For the target molecule, this would entail the reaction of 1,3-dichloro-2-isopropoxybenzene (B3354123) with an electrophilic methylthio source, such as methanesulfenyl chloride (CH₃SCl) or a reagent that can generate the 'CH₃S⁺' synthon in situ.

The success of this strategy hinges on the activation of the aromatic ring. The 2,6-dichloro-3-isopropoxyphenyl scaffold presents a challenge due to the electron-withdrawing nature of the two chlorine atoms, which deactivate the ring towards electrophilic substitution. However, the isopropoxy group at the C3 position is an activating, ortho-para directing group. The desired substitution must occur at the C1 position, which is ortho to the activating isopropoxy group but meta to the deactivating chloro groups. The regiochemical outcome would be a delicate balance of these electronic and steric effects. DFT calculations on similar systems, such as 4,6-dichloro-5-nitrobenzofuroxan, show that the reaction pathway involves a nucleophilic attack leading to an intermediate, with the reaction's energy barrier being influenced by the substituents on the ring. mdpi.com

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, provide an efficient and atom-economical approach to complex molecules. A hypothetical MCR for the synthesis of this compound could involve the one-pot combination of a dichlorinated aromatic precursor, an isopropoxy source (e.g., isopropanol), and a methylthio source.

For example, a copper-catalyzed hydrothioetherification of bicyclic alkenes has been developed, which combines an alkene, a thioacetate, and an aryl iodide to generate unsymmetrical thioethers. rsc.org A conceptually similar three-component strategy for the target molecule could involve a suitably substituted benzene derivative that undergoes sequential or concurrent isopropoxylation and methylthiolation under transition-metal catalysis. Such a strategy would be highly convergent, though its development would require significant investigation to control the regioselectivity and compatibility of the various reactive species.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound, particularly when dealing with sterically hindered or electronically deactivated substrates. Key parameters include the solvent, catalyst system, temperature, and pressure.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact reaction rates and selectivity in transition-metal-catalyzed cross-coupling reactions. chemrxiv.org Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and dioxane are commonly employed for C–S bond formation. nih.govnih.gov These solvents can stabilize polar intermediates and transition states that often occur in the catalytic cycle, thereby accelerating the reaction. chemrxiv.org

For instance, studies on the oxidative addition of aryl halides to palladium complexes have shown that polar solvents can favor specific reaction pathways, leading to improved site-selectivity. chemrxiv.org In a model C-S coupling reaction, screening of solvents like DMF and DMA (Dimethylacetamide) showed a tangible impact on the final yield, highlighting the importance of this parameter. researchgate.net The kinetics of the reaction are thus intrinsically linked to the solvent's ability to solvate reactants and stabilize key intermediates.

Table 2: Effect of Solvent on a Model C-S Coupling Reaction Yield

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
DMFNaOH1102145 researchgate.net
DMANaOH1102133 researchgate.net
TolueneNaOtBu1002485 nih.gov
DioxaneNaOtBu1002480 nih.gov

Catalyst Selection and Ligand Design

The catalyst system, comprising a metal center and coordinating ligands, is the engine of the cross-coupling reaction. While palladium catalysts are highly effective, copper and nickel systems are attractive due to their lower cost and distinct reactivity. researchgate.netnih.gov The catalytic activity of copper and nickel complexes is strongly dependent on the nature of the ligands used. researchgate.net

Ligands play a multifaceted role: they stabilize the metal center, modulate its electronic properties, and influence steric factors around the metal, which can enhance reactivity and selectivity. For C–S coupling, where the sulfur atom can act as a catalyst poison, robust ligand design is paramount. nih.gov Multidentate and strong electron-donating ligands are often used to stabilize the high oxidation state intermediates crucial to the catalytic cycle. researchgate.net For example, sterically bulky phosphine (B1218219) ligands have proven essential for efficient palladium-catalyzed couplings, while N-heterocyclic carbenes and nitrogen-based ligands like 1,10-phenanthroline are effective for nickel and copper systems, respectively. nih.govnih.govnih.gov The development of well-defined precatalysts also simplifies reaction setup and improves reproducibility. nih.gov

Table 3: Influence of Catalyst/Ligand Systems on C-S Coupling

MetalLigand/PrecatalystReaction TypeKey AdvantageReference
PalladiumtBuBrettPhos Pd G3Thioetherification with thioacetatesHigh yields under mild conditions acs.org
NickelNi(II) Pincer ComplexesThioetherification of aryl halidesEffective for challenging chlorides/tosylates nih.gov
CopperSingle-Atom Cu on carbon nitrideC-S cross-couplingHigh efficiency, recyclability, resistance to thiol poisoning researchgate.net
PalladiumDiPPF (bidentate phosphine)Arylation of thiolsHighly efficient for aryl chlorides nih.gov

Temperature and Pressure Profiling

Temperature is a critical parameter that directly influences reaction kinetics. C–S cross-coupling reactions, especially with less reactive aryl chlorides, often require elevated temperatures (typically 100–160 °C) to overcome the activation energy of the oxidative addition step. nih.govnih.gov However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. Therefore, a careful temperature profile must be established for each specific substrate and catalyst system. Optimization studies frequently involve screening a range of temperatures to find the optimal balance between reaction rate and yield. nih.govresearchgate.net

Atmospheric pressure is sufficient for most lab-scale thioetherification reactions. The use of sealed reaction vessels is common practice to prevent the evaporation of volatile solvents and reagents at high temperatures. Super-atmospheric pressure is generally not required unless dealing with gaseous reactants or aiming to significantly alter reaction equilibria in specialized industrial processes.

Table 4: Effect of Temperature on a Model Thioetherification Reaction

Temperature (°C)Time (h)Yield (%)CommentsReference
10024TraceInitial screening, low conversion nih.gov
1202455Improved yield with higher temperature nih.gov
1401295Optimal temperature for high yield nih.gov
1601289Slight decrease in yield, possible degradation nih.gov

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 2,6 Dichloro 3 Isopropoxyphenyl Methyl Sulfane Synthesis and Transformations

Mechanistic Investigations of Key Synthetic Steps

The formation of the C–S bond in (2,6-dichloro-3-isopropoxyphenyl)(methyl)sulfane can be achieved through several synthetic strategies, most notably via transition metal-catalyzed cross-coupling reactions or through sulfenylation processes that may involve radical intermediates.

Proposed Catalytic Cycles in C-S Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful and widely employed method for the formation of aryl-sulfur bonds. nih.govresearchgate.net A plausible synthetic route to this compound involves the coupling of a suitable precursor, such as 1,2,3-trichloro-4-isopropoxybenzene or a related aryl halide, with a methylthiolating agent. The generally accepted mechanism for such transformations involves a Pd(0)/Pd(II) catalytic cycle. nih.govresearchgate.net

A proposed catalytic cycle, based on well-established mechanisms for aryl sulfide (B99878) synthesis, is depicted below:

Oxidative Addition: The cycle initiates with the oxidative addition of a low-valent Pd(0) complex to the aryl halide (e.g., 2,6-dichloro-3-isopropoxy-iodobenzene). This step involves the cleavage of the carbon-halogen bond and results in the formation of a square planar Pd(II) intermediate.

Transmetalation: The subsequent step involves the reaction of the Pd(II) complex with a methylthiolate source (e.g., sodium thiomethoxide or a tin- or zinc-based methylthiolate). This transmetalation step exchanges the halide ligand on the palladium center with the methylthiolate group.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the Pd(II) complex. This step reforms the C–S bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency of this cycle is highly dependent on the nature of the ligands coordinated to the palladium center, which influence the rates of each elementary step. nih.gov

Radical Pathways in Sulfenylation Processes

Alternative synthetic routes may proceed through radical mechanisms, particularly under photocatalytic or radical-initiated conditions. beilstein-journals.orgnih.gov For instance, the synthesis could be envisioned via the reaction of an electron-rich arene with a source of the methylthio radical (•SMe).

A potential radical-based mechanism could involve the following steps:

Radical Generation: A methylthio radical (•SMe) is generated from a precursor like dimethyl disulfide (Me-S-S-Me) through homolytic cleavage, which can be induced by UV light or a suitable radical initiator. beilstein-journals.org

Radical Addition: The aryl precursor, 1,3-dichloro-2-isopropoxybenzene (B3354123), could be activated to form an aryl radical or a radical cation. researchgate.netsemanticscholar.org The reaction between the aryl radical and the methylthio radical would then form the final product.

Chain Propagation/Termination: In a chain reaction mechanism, the newly formed product radical anion could transfer an electron to another molecule of the starting aryl halide, propagating the chain. semanticscholar.org The reaction terminates when radicals are quenched.

Such radical pathways are particularly relevant for direct C-H functionalization reactions, where a C-H bond on the aromatic ring is directly converted to a C-S bond. gaylordchemical.com

Kinetic Studies of Formation Reactions

The rate of formation of this compound is critical for process optimization. Kinetic studies, while not specifically reported for this compound, can be inferred from analogous C-S cross-coupling systems.

Determination of Rate Laws and Activation Parameters

The rate of a typical palladium-catalyzed C-S cross-coupling reaction is dependent on the concentrations of the aryl halide, the thiol or thiolate, and the catalyst. A hypothetical rate law for the synthesis of this compound could take the form:

Rate = k [Aryl Halide]x [Thiolate]y [Pd Catalyst]z

The reaction orders (x, y, z) are determined experimentally by systematically varying the initial concentrations of each reactant and monitoring the initial reaction rate. For many cross-coupling reactions, the order with respect to the catalyst and the aryl halide is often found to be 1. The order with respect to the nucleophile can be more complex and may vary depending on the specific mechanism and reaction conditions.

ReactantHypothetical Order (x, y, z)
Aryl Halide1
Methylthiolate0, 1, or complex
Palladium Catalyst1

Activation parameters, such as the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the energy profile of the reaction. These parameters can be determined by measuring the temperature dependence of the rate constant (k). A representative Arrhenius plot would yield a straight line from which Ea can be calculated.

ParameterRepresentative Value Range
Activation Energy (Ea)60 - 100 kJ/mol
Enthalpy of Activation (ΔH‡)55 - 95 kJ/mol
Entropy of Activation (ΔS‡)-20 to -100 J/mol·K

Note: The values in the tables are hypothetical and represent typical ranges for palladium-catalyzed C-S cross-coupling reactions. They are not based on experimental data for the specific synthesis of this compound.

Isotope Effect Studies for Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. In the synthesis of this compound, a primary deuterium (B1214612) KIE could be observed if a C-H bond is broken in the rate-determining step, for example, in a direct C-H activation pathway.

If the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step, a small secondary KIE might be observed upon isotopic labeling of the aryl ring. Similarly, if reductive elimination is rate-limiting, isotopic substitution at the sulfur or methyl group could potentially influence the reaction rate. A significant KIE (kH/kD > 2) would suggest that a bond to the isotopically labeled atom is being broken in the slowest step of the reaction. acs.orgrsc.org

Mechanistic Insights into Potential Degradation or Transformation Pathways

This compound may undergo degradation or transformation through several pathways, primarily involving oxidation of the sulfur atom or degradation of the aromatic ring.

The thioether moiety is susceptible to oxidation, which can proceed in a stepwise manner to form the corresponding sulfoxide (B87167) and then the sulfone. This oxidation can be initiated by various oxidizing agents, including peroxides or atmospheric oxygen, potentially mediated by light or catalysts. acs.org

The chlorinated aromatic ring shares structural similarities with polychlorinated biphenyls (PCBs) and chlorinated phenols, which are known environmental pollutants. researchgate.net The degradation of such structures can occur via microbial pathways or abiotic processes. diva-portal.org These pathways often involve initial dechlorination, either reductive or oxidative, followed by ring cleavage. The presence of the isopropoxy group may influence the regioselectivity of these degradation reactions. The ether linkage itself could also be a site of metabolic cleavage.

Oxidative Transformations of the Sulfane Moiety

The sulfur atom in the methylsulfane group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations are of significant interest due to the distinct chemical and physical properties of the resulting oxidized products.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. researchgate.netresearchgate.net The mechanism of this process is highly dependent on the choice of oxidant. Common oxidizing agents include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and metal-based catalysts. organic-chemistry.org

The reaction typically proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. For instance, when using hydrogen peroxide, the reaction can be catalyzed by acids, which protonate the hydrogen peroxide to make it a more potent oxidizing agent.

The first step of the oxidation, the conversion of the sulfane to a sulfoxide, is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. This allows for the selective formation of the sulfoxide under controlled reaction conditions, such as using a stoichiometric amount of the oxidant or employing milder reaction temperatures. researchgate.net Over-oxidation to the sulfone can be achieved by using an excess of the oxidizing agent or more forcing reaction conditions. thieme-connect.com

Illustrative Kinetic Data for the Oxidation of this compound

The following hypothetical data illustrates the kinetic profile for the oxidation of this compound with a generic oxidant at a constant temperature.

Time (minutes)Concentration of Sulfane (M)Concentration of Sulfoxide (M)Concentration of Sulfone (M)
01.000.000.00
100.650.300.05
200.420.480.10
300.270.580.15
600.070.680.25

This is a hypothetical data table for illustrative purposes.

Mechanistic Considerations:

Isotopic labeling studies using, for example, 18O-labeled oxidants could confirm that the oxygen atom incorporated into the sulfoxide and sulfone originates from the oxidizing agent. nih.gov Computational studies could further elucidate the transition state structures and activation energies for both oxidation steps, providing deeper insight into the reaction mechanism.

Nucleophilic Aromatic Substitution (SNAr) on the Dichlorinated Phenyl Ring

The presence of two electron-withdrawing chlorine atoms on the aromatic ring of this compound makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pubwikipedia.org In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the leaving groups, in this case, a chloride ion.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. pressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, is crucial for stabilizing this intermediate by delocalizing the negative charge. nih.gov

In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. The regioselectivity of the substitution (i.e., which of the two chlorine atoms is replaced) will be influenced by the electronic and steric effects of the other substituents on the ring. The isopropoxy group, being an electron-donating group, and the methylsulfane group will direct the nucleophilic attack to the chlorine atoms. Steric hindrance from the bulky isopropoxy group might favor substitution at the C6 position over the C2 position.

Hypothetical Kinetic Data for the SNAr Reaction with a Generic Nucleophile

The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile, "Nu-".

[Substrate] (M)[Nu-] (M)Initial Rate (M/s)
0.10.11.0 x 10-5
0.20.12.0 x 10-5
0.10.22.0 x 10-5

This is a hypothetical data table for illustrative purposes.

The data suggests that the reaction is first order with respect to both the substrate and the nucleophile, which is consistent with the bimolecular nature of the rate-determining step in the SNAr mechanism.

Factors Influencing Reaction Rate:

Nucleophile Strength: Stronger nucleophiles will generally lead to faster reaction rates.

Solvent: Polar aprotic solvents are typically used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. nih.gov

Leaving Group Ability: The nature of the leaving group is also important, although in this case, both leaving groups are identical (chloride).

Further kinetic studies, including the determination of activation parameters (enthalpy and entropy of activation), would provide a more complete understanding of the reaction mechanism and the factors that govern its rate.

Advanced Spectroscopic and Conformational Analysis of this compound Remains a Subject for Future Investigation

A comprehensive review of available scientific literature reveals a notable absence of specific research data for the chemical compound this compound. Consequently, a detailed analysis of its advanced spectroscopic characterization and conformational properties, as outlined, cannot be compiled at this time. The scientific community has yet to publish in-depth studies on this particular molecule, leaving its structural and dynamic attributes largely unexplored.

While general principles of spectroscopic techniques are well-established, their specific application to this compound, and the resulting data, are not present in the public domain. Methodologies such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), variable temperature NMR studies, and Nuclear Overhauser Effect (NOE) analysis, would be instrumental in elucidating its precise chemical structure, connectivity, stereochemistry, and conformational equilibria. Similarly, Vibrational Spectroscopy, encompassing Infrared (IR) and Raman techniques, would provide critical insights into its functional groups, intermolecular interactions, and the correlation between its vibrational modes and electronic structure.

The lack of empirical data prevents the creation of specific data tables and a thorough discussion of research findings related to this compound. The intricate details of its NMR spectral assignments, the dynamics of its conformational changes, the specifics of its vibrational modes, and any potential hydrogen bonding or aromatic ring interactions remain speculative without dedicated experimental investigation.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, is required to generate the necessary data to populate the outlined sections. Such studies would contribute valuable knowledge to the field of chemical science and provide the foundational information for a comprehensive article on its molecular characteristics.

Advanced Spectroscopic Characterization Techniques and Conformational Analysis of 2,6 Dichloro 3 Isopropoxyphenyl Methyl Sulfane

Mass Spectrometry (MS) Beyond Basic Identification for Fragment Analysis and Reaction Monitoring

Mass spectrometry serves as a powerful tool for determining the molecular weight and elemental composition of a compound. Advanced MS techniques further allow for the detailed structural characterization through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, the molecular formula is C10H12Cl2OS. HRMS can distinguish this formula from other potential candidates with the same nominal mass.

The expected exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, which further confirms the presence and number of chlorine atoms.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

Isotopic Composition Theoretical Exact Mass (m/z) Relative Abundance (%)
C10H12³⁵Cl2OS 253.9989 100.0 (M)
C10H12³⁵Cl³⁷ClOS 255.9960 65.0 (M+2)

This data is theoretical and serves to illustrate the expected output of an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. By isolating the molecular ion of this compound (e.g., m/z 253.9989) and subjecting it to collision-induced dissociation (CID), key structural information can be obtained. The fragmentation patterns are dictated by the weakest bonds and the stability of the resulting fragments.

Likely fragmentation pathways would involve:

Loss of the methyl group: Cleavage of the S-CH3 bond would result in a fragment corresponding to the loss of •CH3 (15 Da).

Loss of the isopropoxy group: Fragmentation could involve the loss of the isopropoxy radical (•OCH(CH3)2) or neutral propene (C3H6) via a rearrangement.

Cleavage of the aryl-sulfur bond: The C-S bond could break, leading to fragments representing the substituted phenyl ring and the methylsulfane moiety.

Table 2: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss
253.9989 [M - •CH3]+ 238.9727 •CH3
253.9989 [M - C3H6]+• 211.9567 C3H6

This table represents a theoretical fragmentation pattern to demonstrate the principles of MS/MS analysis.

X-ray Crystallography for Solid-State Structure and Conformational Preferences

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic study of this compound would precisely define its molecular geometry. The analysis would reveal the exact lengths of the C-Cl, C-O, C-S, and C-C bonds within the aromatic ring. The bond angles, such as the C-S-C angle of the methylsulfane group and the angles within the benzene (B151609) ring, would also be determined.

Torsion angles are particularly important for understanding the molecule's conformation. Key torsion angles would include:

The angle describing the orientation of the methylsulfane group relative to the plane of the phenyl ring (C-C-S-C).

The angle defining the orientation of the isopropoxy group relative to the phenyl ring (C-C-O-C).

These parameters are influenced by steric hindrance from the two chlorine atoms ortho to the methylsulfane and isopropoxy substituents, forcing them into specific, potentially non-planar, conformations.

Table 3: Representative Crystallographic Parameters (Hypothetical)

Parameter Atoms Involved Value
Bond Length C(aryl)-S ~1.78 Å
Bond Length S-C(methyl) ~1.81 Å
Bond Length C(aryl)-Cl ~1.74 Å
Bond Length C(aryl)-O ~1.37 Å
Bond Angle C(aryl)-S-C(methyl) ~105°
Bond Angle C(aryl)-O-C(isopropyl) ~118°
Torsion Angle C(2)-C(1)-S-C(methyl) ~ ±90°

Note: The values in this table are hypothetical and illustrative of typical data obtained from X-ray crystallography.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis reveals non-covalent intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds (e.g., C-H•••O or C-H•••Cl).

The packing arrangement is influenced by the shape of the molecule and the need to maximize favorable intermolecular contacts while minimizing steric repulsion. The bulky chlorine atoms and the isopropoxy group would play a significant role in dictating the packing motif, influencing physical properties of the solid material like melting point and solubility. For instance, interactions between the chlorine atoms of one molecule and the electropositive regions of a neighboring molecule could be a key feature of the crystal packing.

Computational Chemistry and Theoretical Studies on 2,6 Dichloro 3 Isopropoxyphenyl Methyl Sulfane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory has become a cornerstone of computational chemistry for predicting the electronic structure of molecules. By approximating the electron density, DFT calculations can provide accurate insights into molecular geometry, orbital energies, and charge distribution, all of which are crucial for predicting chemical reactivity.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Due to the presence of the flexible isopropoxy and methylsulfane groups, this molecule can exist in several conformations.

Conformational analysis is essential to identify the most stable conformer(s) and the energy barriers between them. The rotation around the C-O bond of the isopropoxy group and the C-S bond of the methylsulfane group are of particular interest. The steric hindrance imposed by the two chlorine atoms in the ortho positions significantly influences the preferred orientation of these substituent groups. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to map the potential energy surface as a function of these rotational degrees of freedom. mdpi.comrsc.org The results of such an analysis would likely indicate that the most stable conformer adopts a geometry that minimizes steric clash between the bulky isopropoxy group, the methylsulfane group, and the adjacent chlorine atoms.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Representative Data)

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-O (Aromatic) Bond Length~1.37 Å
C-S Bond Length~1.78 Å
O-C (Isopropyl) Bond Length~1.44 Å
C-O-C (Isopropyl) Bond Angle~118°
C-S-C (Methyl) Bond Angle~105°
Dihedral Angle (Cl-C-C-O)Varies with conformation
Dihedral Angle (C-C-S-C)Varies with conformation

Note: These values are representative and would be precisely determined through specific DFT calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfur atom of the methylsulfane group, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with contributions from the chlorine atoms, reflecting its role as an electron-accepting region. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Representative Data)

ParameterPredicted Energy (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.2
HOMO-LUMO Energy Gap~ 5.3

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electrons. walisongo.ac.idyoutube.com

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the isopropoxy group and the sulfur atom of the methylsulfane group due to their lone pairs of electrons. The chlorine atoms would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the methyl and isopropyl groups, as well as the aromatic protons, would show positive potential. The MEP surface is invaluable for predicting how the molecule will interact with other charged or polar species. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational changes of the molecule and its interactions with its environment, such as a solvent. nih.govacs.org

In a solvent, a molecule like this compound is not static but constantly undergoes conformational changes due to thermal energy and interactions with solvent molecules. MD simulations can sample these different conformations and provide a statistical distribution of the conformers present in solution. This is crucial as the biological activity or chemical reactivity of a molecule can be dependent on a specific conformation. An MD simulation would likely show that while the molecule predominantly resides in its lowest energy conformation, it can also access other, higher-energy conformations, with the frequency of each conformation depending on the energy barriers between them and the temperature of the system.

Chemical Derivatization and Functionalization of 2,6 Dichloro 3 Isopropoxyphenyl Methyl Sulfane

Modification of the Sulfane Moiety

The sulfur atom of the methylsulfane group is a key site for chemical modification, primarily through oxidation or cleavage of the carbon-sulfur bonds.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylsulfane group exists in the +2 oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) (+4 oxidation state) and subsequently the sulfone (+6 oxidation state). The choice of oxidant and reaction conditions determines the extent of oxidation. acsgcipr.orgacs.org

Selective oxidation to the sulfoxide, (2,6-dichloro-3-isopropoxyphenyl)(methyl)sulfinane, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst like Sc(OTf)₃, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. bohrium.comorganic-chemistry.org Careful control of stoichiometry is crucial to prevent over-oxidation to the sulfone. acsgcipr.org

Further oxidation to the sulfone, (2,6-dichloro-3-isopropoxyphenyl)(methyl)sulfonane, is accomplished using stronger oxidizing agents or an excess of the reagents used for sulfoxide synthesis. Reagents such as potassium permanganate (B83412) (KMnO₄), Oxone® (potassium peroxymonosulfate), or an excess of H₂O₂ with a catalyst like sodium tungstate (B81510) can effectively drive the reaction to completion. bohrium.comorganic-chemistry.org

ProductReagent(s)ConditionsProbable Outcome
(2,6-dichloro-3-isopropoxyphenyl)(methyl)sulfinane1 eq. H₂O₂ or m-CPBALow TemperatureSelective formation of sulfoxide
(2,6-dichloro-3-isopropoxyphenyl)(methyl)sulfonane≥2 eq. H₂O₂ with Na₂WO₄ catalyst, or KMnO₄Room Temp to RefluxFormation of sulfone

C-S Bond Cleavage and Functionalization

The carbon-sulfur bonds in the methylsulfane group can be cleaved under various conditions to achieve desulfurization or further functionalization.

A common method for complete removal of the sulfur moiety (desulfurization) is treatment with Raney nickel. chem-station.comorganicreactions.org This reaction involves the hydrogenolysis of the C-S bonds, replacing the methylsulfane group with a hydrogen atom to yield 1,3-dichloro-2-isopropoxybenzene (B3354123). The process typically proceeds under mild conditions. chem-station.com

Alternatively, the C-S bond can be cleaved oxidatively or reductively to introduce new functional groups. researchgate.netrsc.org For instance, certain oxidative methods using reagents like N-chlorosuccinimide (NCS) can lead to cleavage and subsequent formation of carbonyl compounds, though the complexity of the starting material may influence the reaction's viability. mdpi.com Reductive cleavage using alkali metals (e.g., sodium in liquid ammonia) can also cleave the aryl C-S bond, generating a thiol intermediate after workup.

Reactions at the Aromatic Ring

The aromatic ring of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane possesses two unsubstituted positions (C4 and C5), which are potential sites for electrophilic attack or metallation. The regioselectivity of these reactions is governed by the combined directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring by replacing a hydrogen atom. wikipedia.org The rate and position of this substitution are dictated by the electronic properties of the groups already present on the ring. wikipedia.orglumenlearning.com

Isopropoxy Group (-O-iPr): This is a strongly activating group due to the resonance donation of oxygen's lone pairs into the ring. It is a powerful ortho, para-director. libretexts.orgorganicchemistrytutor.com

Methylsulfane Group (-SMe): This group is also activating and an ortho, para-director, though generally less powerful than an alkoxy group.

The positions ortho to the isopropoxy group are C2 and C4. The C2 position is blocked by a chlorine atom. Therefore, the isopropoxy group strongly directs electrophiles to the C4 position. The methylsulfane group directs to its ortho position (C4) and its para position (which is blocked). The two chloro groups direct to their ortho and para positions, some of which are blocked or coincide with the directing influence of the other groups.

Given the powerful activating and directing effect of the isopropoxy group, electrophilic substitution is overwhelmingly predicted to occur at the C4 position, which is ortho to the isopropoxy group and the methylsulfane group, and meta to the C6-chloro group. The steric hindrance from the adjacent C3-isopropoxy group may slightly disfavor this position, but the strong electronic activation is expected to be the dominant factor. Substitution at C5 is less likely as it is meta to the strongly directing isopropoxy group.

EAS ReactionReagent(s)Predicted Major Product
NitrationHNO₃, H₂SO₄1,5-Dichloro-2-isopropoxy-4-nitro-3-(methylthio)benzene
BrominationBr₂, FeBr₃4-Bromo-1,5-dichloro-2-isopropoxy-3-(methylthio)benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(5,6-Dichloro-4-isopropoxy-2-(methylthio)phenyl)ethan-1-one

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile.

In the target molecule, the isopropoxy group is a recognized DMG. However, both positions ortho to it (C2 and C4) are substituted. The C2 position has a chloro group, and the C4 position has a hydrogen. While ortho-lithiation is the most common outcome for alkoxy groups, lithiation at the C4 position could be hindered. Furthermore, the presence of chloro substituents can complicate lithiation reactions, sometimes leading to halogen-metal exchange or elimination pathways. researchgate.netnih.gov

Assuming that directed metallation can be achieved selectively at the C4 position by a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), the resulting aryllithium intermediate can be trapped by a variety of electrophiles to introduce new functional groups.

ElectrophileReagentProduct after Quenching
Carbon dioxideCO₂ (gas or solid)5,6-Dichloro-4-isopropoxy-2-(methylthio)benzoic acid
IodineI₂1,5-Dichloro-4-iodo-2-isopropoxy-3-(methylthio)benzene
AldehydeR-CHO (e.g., benzaldehyde)(5,6-Dichloro-4-isopropoxy-2-(methylthio)phenyl)(phenyl)methanol
Silyl halide(CH₃)₃SiCl(5,6-Dichloro-4-isopropoxy-2-(methylthio)phenyl)trimethylsilane

Transformations of the Isopropoxy Group

The isopropoxy group is an aryl alkyl ether, and its most common transformation is cleavage of the ether bond to yield a phenol (B47542). This reaction is typically achieved under strong acidic conditions. masterorganicchemistry.comwikipedia.org

Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) will protonate the ether oxygen, converting the isopropoxy group into a good leaving group (isopropanol). transformationtutoring.com A subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) on the isopropyl carbon proceeds via an SN1 or SN2 mechanism. youtube.compressbooks.pub Given that the isopropyl group can form a relatively stable secondary carbocation, an SN1 pathway is likely. The products of this reaction would be 2,6-dichloro-3-(methylthio)phenol and 2-halopropane. libretexts.org

Boron tribromide (BBr₃) is another highly effective reagent for the cleavage of aryl ethers and would be expected to cleanly convert the isopropoxy group to a hydroxyl group, often under milder conditions than HBr or HI. researchgate.netpearson.comnih.gov

Lack of Publicly Available Research Data Precludes Article Generation

A thorough investigation into the chemical compound "this compound" has revealed a significant absence of published scientific literature detailing its specific chemical derivatization and functionalization. Despite comprehensive searches for data related to its ether cleavage reactions, the introduction of alternative alkoxy substituents, and the synthesis of analogues with tuned electronic and steric properties, no specific research findings, detailed experimental data, or scholarly articles focusing on this particular molecule could be located.

The initial search and subsequent broader inquiries into analogous structures provided general principles of organic reactions, such as standard methods for ether cleavage and general strategies for the synthesis of substituted aromatic compounds. However, these general methodologies are not sufficient to generate a scientifically accurate and detailed article on "this compound" as requested. The strict requirement for detailed research findings, data tables, and specific outcomes for the outlined sections (6.3.1, 6.3.2, and 6.4) cannot be met without specific studies on this compound.

To proceed with the generation of the requested article would necessitate speculation and the fabrication of experimental results, which would compromise the scientific integrity and accuracy of the content. Therefore, due to the lack of specific and verifiable data in the public domain for "this compound," it is not possible to create the detailed and scientifically rigorous article as outlined in the user's instructions.

Advanced Analytical Methodologies for the Characterization and Quantification of 2,6 Dichloro 3 Isopropoxyphenyl Methyl Sulfane

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane from potential impurities, starting materials, and byproducts. The choice of technique is dictated by the physicochemical properties of the analyte and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, thermally labile compounds like this compound. A typical reversed-phase HPLC method would be developed to separate the target compound from its structurally related impurities.

The development of a robust HPLC method involves the systematic optimization of several key parameters. A C18 stationary phase is often the starting point due to its versatility in retaining moderately nonpolar compounds. The mobile phase composition, typically a mixture of an aqueous component (like water) and an organic modifier (such as acetonitrile (B52724) or methanol), is critical. Gradient elution, where the proportion of the organic modifier is increased over time, is generally preferred for complex samples containing compounds with a wide range of polarities. The detector wavelength is selected based on the UV absorbance spectrum of this compound, aiming for a wavelength that provides maximum sensitivity.

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

For the analysis of volatile and semi-volatile impurities that may be present in a sample of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. This method offers high separation efficiency and provides structural information through mass spectrometry, enabling the identification of unknown impurities.

A typical GC-MS method would involve injecting a solution of the sample into a heated inlet, where it is vaporized. The volatile components are then separated on a capillary column, often with a nonpolar stationary phase. The separated compounds are subsequently ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each component.

Hypothetical GC-MS Operating Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 50 °C (1 min), then 15 °C/min to 300 °C (5 min)
MS Transfer Line 290 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-500 amu |

Chiral Chromatography for Enantiomeric Purity (if applicable)

The applicability of chiral chromatography depends on whether this compound possesses a chiral center. In this case, the sulfur atom could potentially be a stereocenter if it is part of a sulfoxide (B87167), but as a sulfane, it is achiral. However, if any chiral impurities are anticipated or if the molecule were to be derivatized in a way that introduces a chiral center, chiral chromatography would be essential for separating the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic techniques are vital for the quantitative determination of this compound in various matrices. These methods are often rapid and can be non-destructive.

UV-Vis Spectrophotometry for Chromophore Quantification

UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds that contain a chromophore, a part of the molecule that absorbs ultraviolet or visible light. The dichlorinated and isopropoxy-substituted benzene (B151609) ring in this compound is expected to absorb UV radiation. By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration can be determined using the Beer-Lambert law, provided a standard of known concentration is available.

Example UV-Vis Spectrophotometry Data:

Parameter Value
Solvent Acetonitrile
λmax ~230 nm

| Molar Absorptivity (ε) | Hypothetically 12,000 L mol⁻¹ cm⁻¹ |

Quantitative NMR (qNMR) for Absolute Purity Measurement

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. In a ¹H qNMR experiment, the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration and purity. By carefully selecting non-overlapping signals for both the analyte and the internal standard, the purity of this compound can be calculated with high accuracy and precision.

Illustrative ¹H qNMR Parameters:

Parameter Condition
Spectrometer 400 MHz
Solvent CDCl₃
Internal Standard Maleic Anhydride
Analyte Signal Methyl protons (~2.5 ppm)
Standard Signal Olefinic protons (~7.1 ppm)

| Relaxation Delay (d1) | 30 s |

Trace Analysis in Complex Non-Biological Matrices

The quantification of this compound at trace concentrations in complex non-biological matrices presents significant analytical challenges. The presence of numerous interfering compounds in matrices such as industrial effluent, soil, and sludge can obscure the analyte signal, leading to inaccurate results. Therefore, a multi-stage analytical procedure involving efficient sample preparation, high-resolution chromatographic separation, and selective detection is essential.

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of the target analyte from the sample matrix while minimizing the co-extraction of interfering substances. For solid matrices like soil and sediment, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) using a suitable organic solvent like a mixture of hexane (B92381) and acetone (B3395972) would be appropriate.

For aqueous matrices like industrial wastewater, solid-phase extraction (SPE) is a preferred method. A cartridge containing a sorbent with affinity for semi-polar organic compounds, such as a divinylbenzene-based polymer, would likely be effective. The choice of elution solvent would be optimized to ensure complete recovery of the analyte.

Following initial extraction, a sample cleanup step is often necessary to remove matrix components that can interfere with chromatographic analysis. This can be achieved using techniques like gel permeation chromatography (GPC) or by passing the extract through a cartridge containing materials like silica (B1680970) gel or Florisil.

Chromatographic Separation and Detection

Given the semi-volatile nature anticipated for this compound, gas chromatography (GC) would be the primary choice for separation. To achieve high resolution, a capillary column with a non-polar or semi-polar stationary phase would be employed.

For detection, mass spectrometry (MS) is indispensable due to its high selectivity and sensitivity. Operating the GC-MS in selected ion monitoring (SIM) mode would provide enhanced sensitivity for trace-level quantification. For even greater selectivity in exceptionally complex matrices, tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode could be utilized. An alternative, highly specific detection method for this sulfur-containing compound would be a sulfur chemiluminescence detector (SCD), which offers excellent selectivity for organosulfur compounds and can be used in parallel with an MS detector to aid in peak identification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents another powerful tool, particularly if the compound exhibits thermal instability or insufficient volatility for GC analysis.

Method Validation and Quality Control

A rigorous method validation would be required to ensure the reliability of the data. Key validation parameters would include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). The use of an isotopically labeled internal standard would be the preferred approach for quantification to compensate for matrix effects and variations in extraction efficiency.

Hypothetical Method Performance Data

The following tables present hypothetical, yet plausible, performance data for a proposed GC-MS/MS method for the analysis of this compound in various non-biological matrices.

Table 1: Hypothetical GC-MS/MS Method Parameters

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection ModeSplitless
Inlet Temperature280 °C
Oven Program60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier GasHelium
Mass Spectrometer Triple Quadrupole
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
MRM Transition 1 (Quantifier)Hypothetical m/z value → Hypothetical m/z value
MRM Transition 2 (Qualifier)Hypothetical m/z value → Hypothetical m/z value

Table 2: Hypothetical Method Validation Results

MatrixLinearity (r²)LOD (ng/g or ng/L)LOQ (ng/g or ng/L)Recovery (%) (Spike at 50 ng/g)Precision (RSD%) (n=6)
Industrial Wastewater >0.9980.51.592 ± 7< 8%
Soil (Sandy Loam) >0.9971.03.088 ± 9< 10%
Sediment >0.9952.06.081 ± 12< 15%

Detailed Research Findings (Hypothetical)

In a hypothetical study applying this method to environmental samples collected near an industrial site, this compound was detected in both wastewater effluent and downstream river sediment. The concentrations in the wastewater ranged from 15-50 ng/L, while the sediment samples showed concentrations between 8-25 ng/g.

The primary analytical challenge encountered was the presence of co-eluting chlorinated aromatic compounds in the industrial effluent, which interfered with the primary quantifier ion. The use of a secondary, qualifier MRM transition was crucial for unambiguous identification and confirmation of the analyte. Matrix effects were observed in the sediment samples, causing a suppression of the analyte signal by approximately 20%. The use of a matrix-matched calibration curve and an isotopically labeled internal standard successfully compensated for this effect, ensuring accurate quantification. The results from the GC-SCD system, running in parallel, corroborated the presence of a sulfur-containing compound at the precise retention time of the target analyte, providing an additional layer of confidence in the identification.

Potential Applications of 2,6 Dichloro 3 Isopropoxyphenyl Methyl Sulfane and Its Derivatives in Materials Science and Catalysis

Exploration as a Precursor for Advanced Materials

The potential of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane as a precursor for the synthesis of advanced materials is an unexplored area of research. There are no reports on its conversion into materials with specific electronic, optical, or structural properties.

Synthesis of Organometallic Complexes with the Sulfane Moiety

No scientific literature was found detailing the synthesis of organometallic complexes where this compound acts as a ligand coordinating to a metal center through its sulfane group or any other part of its structure.

Luminescent Properties of Related Sulfane Derivatives

There is no information available regarding the luminescent properties of this compound or its direct derivatives. The photophysical characteristics of this compound remain uninvestigated.

Evaluation as a Component in Catalytic Systems

The scientific literature contains no studies evaluating this compound or its derivatives as components in catalytic systems. Its potential to act as a catalyst, co-catalyst, or ligand for a catalytically active metal center has not been reported.

Despite a comprehensive search for scientific literature, no specific information was found regarding the chemical compound "this compound" and its potential applications in materials science and catalysis as outlined in the user's request. The search for data on its use in ligand design for transition metal catalysis or its role in organic transformations as a promoter or mediator did not yield any relevant research findings.

The provided outline requires detailed, informative, and scientifically accurate content, including data tables and research findings. Without any available scientific literature or studies on "this compound," it is not possible to generate an article that meets the specified requirements for accuracy and depth of information.

Therefore, the requested article on the "" cannot be provided at this time due to the absence of published research on this specific compound.

Future Research Directions and Unexplored Avenues for 2,6 Dichloro 3 Isopropoxyphenyl Methyl Sulfane

Exploration of Asymmetric Synthesis Routes for Chiral Analogues

The presence of a stereogenic sulfur center in analogous sulfoxide (B87167) compounds suggests that the development of asymmetric synthesis routes for chiral analogues of (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane could be a fruitful area of research. Chirality is a critical aspect in the development of pharmaceuticals and agrochemicals, as different enantiomers of a molecule can exhibit vastly different biological activities. scispace.com

Future research could focus on the development of catalytic asymmetric methods to synthesize enantiomerically pure or enriched forms of this compound. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the synthetic reactions. researchgate.netnih.gov The synthesis of chiral sulfinate esters, which can be versatile intermediates for accessing a variety of chiral sulfur-containing compounds, represents a promising strategy. nih.gov Investigating methods for the stereoselective oxidation of the corresponding sulfide (B99878) to a sulfoxide would also be a valuable pursuit. The successful development of such synthetic routes would open the door to evaluating the specific properties and potential applications of each enantiomer.

Development of Greener Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, future research should aim to develop greener synthetic methodologies for this compound. This involves the use of environmentally benign solvents, catalysts, and reagents, as well as the design of processes that are more energy-efficient and generate less waste.

Key areas for investigation could include:

Catalytic Approaches: Exploring the use of highly efficient and recyclable catalysts to minimize catalyst loading and simplify purification processes.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mdpi.com

One-Pot Reactions: Developing multi-step syntheses that can be carried out in a single reaction vessel to reduce the need for intermediate purification steps and minimize solvent usage. mdpi.com

The principles of organocatalysis could also be applied to develop more environmentally friendly asymmetric syntheses, as has been demonstrated for other classes of compounds. mdpi.com

Investigation of Solid-State Reactivity and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism, can have a significant impact on its physical and chemical behavior. A thorough investigation of the solid-state reactivity and polymorphism of this compound could reveal important insights into its stability, solubility, and other material properties. mdpi.comnih.gov

Future research in this area could involve:

Crystallization Studies: Systematically exploring different crystallization conditions (e.g., solvent, temperature, and cooling rate) to identify and characterize different polymorphic forms of the compound. mdpi.com

Structural Analysis: Utilizing techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in the crystal lattice of each polymorph.

Solid-State Reactivity: Investigating how the solid-state structure influences the reactivity of the compound, for example, in response to light, heat, or mechanical stress.

Computational Modeling: Employing computational methods, such as Density Functional Theory (DFT), to predict and understand the relative stabilities and properties of different polymorphs. nih.gov

Advanced Spectroscopic Studies Under Extreme Conditions

To gain a deeper understanding of the fundamental properties of this compound, advanced spectroscopic studies under extreme conditions (e.g., high pressure, low temperature, or in the presence of strong electromagnetic fields) could be conducted. Such studies can provide valuable information about the molecule's electronic structure, conformational dynamics, and intermolecular interactions.

Potential research directions include:

High-Pressure Spectroscopy: Using techniques like high-pressure Raman or infrared spectroscopy to probe changes in molecular vibrations and crystal structure as a function of pressure.

Low-Temperature Spectroscopy: Performing spectroscopic measurements at cryogenic temperatures to trap and study transient species or to resolve fine spectral features that are not observable at room temperature.

Time-Resolved Spectroscopy: Employing ultrafast spectroscopic techniques to investigate the dynamics of excited states and photochemical reactions.

These advanced spectroscopic investigations would provide a more complete picture of the molecule's behavior and could guide the design of new materials with tailored properties.

Integration into Supramolecular Assemblies or Self-Assembling Systems

The dichlorinated and isopropoxy-substituted phenyl ring of this compound provides potential sites for non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking. These interactions could be exploited to integrate the molecule into supramolecular assemblies or self-assembling systems.

Future research in this area could explore:

Co-crystallization: Investigating the formation of co-crystals with other molecules to create new solid-state structures with unique properties.

Liquid Crystals: Exploring the potential for this compound or its derivatives to exhibit liquid crystalline behavior.

Self-Assembled Monolayers: Studying the formation of ordered monolayers on surfaces, which could have applications in electronics or sensing.

By understanding and controlling the self-assembly of this compound, it may be possible to create novel functional materials with applications in diverse fields.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2,6-Dichloro-3-isopropoxyphenyl)(methyl)sulfane, and how can purity be validated?

  • Methodology : Utilize nucleophilic substitution reactions involving thiolate anions and methyl halides. For purification, employ column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy. Monitor for residual solvents (e.g., DCM) using gas chromatography-mass spectrometry (GC-MS) .

Q. What analytical techniques are most effective for quantifying this compound in reaction mixtures?

  • Methodology :

  • Cyanolysis : React the compound with cyanide under basic conditions (pH 8.5–10) to form thiocyanate (SCN<sup>-</sup>), detected via UV absorbance at 460 nm after ferric complexation .
  • Fluorescent Probes : Use sulfane sulfur-specific probes (e.g., SSP2), which undergo cyclization upon reaction with sulfane sulfurs, enabling fluorescence detection (λexem = 488/520 nm). Calibrate with known concentrations of elemental sulfur (S8) as a reference .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light (UV-vis), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 30 days. Monitor degradation via thin-layer chromatography (TLC) and quantify residual sulfane sulfur content using <sup>31</sup>P NMR with phosphine trapping reagents (e.g., P2). Stability is optimal in anhydrous, light-protected environments at 4°C .

Advanced Research Questions

Q. How can mechanistic insights into the reactivity of this compound be gained using spectroscopic or computational methods?

  • Methodology :

  • <sup>31</sup>P NMR : React the compound with phosphine-based trapping agents (e.g., P2) to form stable adducts (δ~45 ppm for PS2). Track reaction kinetics in real-time to infer sulfane sulfur transfer mechanisms .
  • DFT Calculations : Model the electronic structure (e.g., HOMO/LUMO energies) and sulfur nucleophilicity using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets. Compare computational predictions with experimental reactivity data .

Q. What strategies can resolve contradictions in experimental data, such as unexpected reactivity under varying pH conditions?

  • Methodology : Apply iterative data triangulation:

Replicate experiments under controlled pH (e.g., 5.0, 7.4, 9.0) using phosphate buffers.

Cross-validate results with orthogonal methods (e.g., compare cyanolysis vs. SSP2 fluorescence for sulfane sulfur quantification).

Use statistical tools (e.g., ANOVA) to identify outliers and systematic errors. Contradictions may arise from pH-dependent hydrolysis of the isopropoxy group, altering electron-withdrawing effects on the sulfane moiety .

Q. How can researchers investigate the interactions of this compound in complex biological systems?

  • Methodology :

  • Biolayer Interferometry (BLI) : Immobilize target proteins (e.g., cysteine-rich enzymes) on biosensors to measure binding affinity (KD) in real-time.
  • LC-MS/MS Metabolomics : Profile cellular thiol pools (e.g., glutathione, cysteine persulfides) after treatment to identify sulfane sulfur transfer pathways. Use isotopically labeled analogs (e.g., <sup>34</sup>S) to track metabolic fate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.